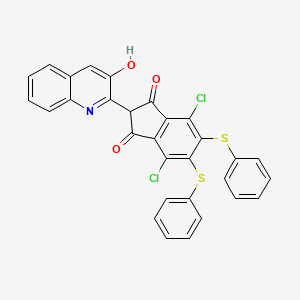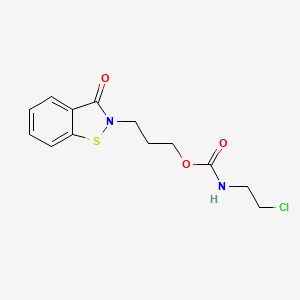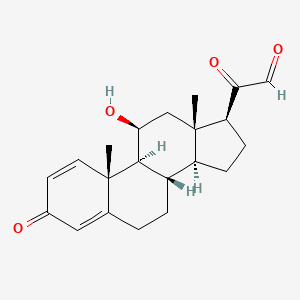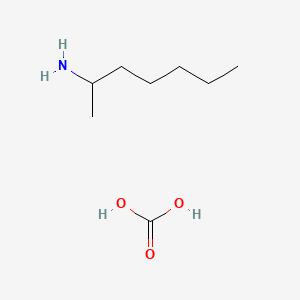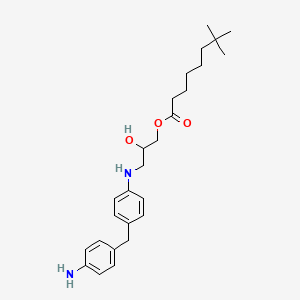
3-((4-((4-Aminophenyl)methyl)phenyl)amino)-2-hydroxypropyl neodecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((4-((4-Aminophenyl)methyl)phenyl)amino)-2-hydroxypropyl neodecanoate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an aminophenyl group, a hydroxypropyl group, and a neodecanoate ester, making it an interesting subject for research in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-((4-Aminophenyl)methyl)phenyl)amino)-2-hydroxypropyl neodecanoate typically involves multiple steps, starting with the preparation of the aminophenyl intermediate. This intermediate is then reacted with a hydroxypropyl group under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-((4-((4-Aminophenyl)methyl)phenyl)amino)-2-hydroxypropyl neodecanoate can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or aldehyde.
Reduction: The aminophenyl group can be reduced to form an amine.
Substitution: The neodecanoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new esters or amides.
Applications De Recherche Scientifique
3-((4-((4-Aminophenyl)methyl)phenyl)amino)-2-hydroxypropyl neodecanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-((4-((4-Aminophenyl)methyl)phenyl)amino)-2-hydroxypropyl neodecanoate involves its interaction with specific molecular targets. The aminophenyl group can bind to enzymes or receptors, modulating their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability, while the neodecanoate ester can facilitate its transport across cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Aminophenyl neodecanoate: Lacks the hydroxypropyl group, making it less soluble.
2-Hydroxypropyl neodecanoate: Lacks the aminophenyl group, reducing its potential for enzyme interaction.
4-((4-Aminophenyl)methyl)phenyl neodecanoate: Similar structure but without the hydroxypropyl group.
Uniqueness
3-((4-((4-Aminophenyl)methyl)phenyl)amino)-2-hydroxypropyl neodecanoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
93843-18-6 |
|---|---|
Formule moléculaire |
C26H38N2O3 |
Poids moléculaire |
426.6 g/mol |
Nom IUPAC |
[3-[4-[(4-aminophenyl)methyl]anilino]-2-hydroxypropyl] 7,7-dimethyloctanoate |
InChI |
InChI=1S/C26H38N2O3/c1-26(2,3)16-6-4-5-7-25(30)31-19-24(29)18-28-23-14-10-21(11-15-23)17-20-8-12-22(27)13-9-20/h8-15,24,28-29H,4-7,16-19,27H2,1-3H3 |
Clé InChI |
RMTCQRMPIOLUHI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)CCCCCC(=O)OCC(CNC1=CC=C(C=C1)CC2=CC=C(C=C2)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



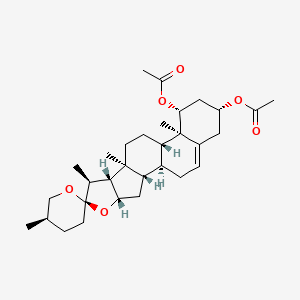
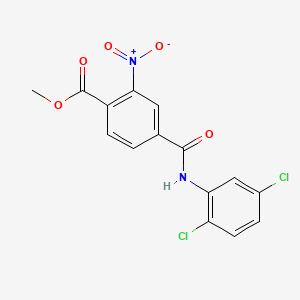

![(R*,R*)-4-[isopropylthio]-alpha-[1-(octylamino)ethyl]benzyl alcohol](/img/structure/B12682179.png)
![2-(2-Chlorophenyl)-2-methoxy-1-oxaspiro[2.4]heptane](/img/structure/B12682181.png)



